GLYCINE (2,2-D2)
Description
Significance of Deuterated Analogues in Chemical and Biological Investigations
The use of deuterated compounds, such as Glycine (B1666218) (2,2-D2), is a cornerstone of modern chemical and biological research. thalesnano.comclearsynth.com The replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), provides a subtle yet powerful modification that does not significantly alter the chemical properties of the molecule but offers a distinct analytical signature. clearsynth.comclearsynth.com This isotopic labeling is instrumental in a variety of applications.
In chemical research, deuterated analogues are invaluable for elucidating reaction mechanisms. thalesnano.comclearsynth.com By tracking the position of deuterium atoms throughout a chemical transformation, scientists can gain detailed insights into reaction pathways and kinetics. clearsynth.comsymeres.com This is particularly useful in understanding complex organic and enzymatic reactions.
In biological investigations, deuterium-labeled compounds serve as tracers to study metabolic pathways, pharmacokinetics, and the distribution of molecules within living organisms. thalesnano.comclearsynth.comdatahorizzonresearch.com The ability to distinguish the labeled compound from its naturally occurring counterpart allows for precise measurement of absorption, distribution, metabolism, and excretion (ADME) of drugs and other bioactive molecules. clearsynth.comdatahorizzonresearch.com Furthermore, deuterated amino acids like Glycine (2,2-D2) are valuable probes for studying protein structure and dynamics. clearsynth.commdpi.com
The distinct physical properties of deuterated compounds also make them essential in various analytical techniques. They are widely used as internal standards in mass spectrometry to improve the accuracy and reliability of quantitative analyses. thalesnano.com In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are routinely used to minimize interference from proton signals, and deuterium-labeled compounds provide valuable information for structural determination. thalesnano.comclearsynth.comsynmr.in
Table 1: Key Applications of Deuterated Compounds in Research
| Application Area | Specific Use |
| Mechanistic Studies | Tracing reaction pathways and understanding reaction kinetics. thalesnano.comclearsynth.comsymeres.com |
| Metabolic Research | Investigating metabolic pathways and drug metabolism in vivo. thalesnano.comclearsynth.comdatahorizzonresearch.comsynmr.in |
| Pharmacokinetics | Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs. thalesnano.comclearsynth.comdatahorizzonresearch.com |
| Analytical Chemistry | Serving as internal standards in mass spectrometry for accurate quantification. thalesnano.com |
| Structural Biology | Aiding in the determination of protein and other macromolecular structures using NMR spectroscopy. clearsynth.comclearsynth.commdpi.com |
Historical Context of Glycine (2,2-D2) Utilization in Academic Research
The use of isotopically labeled glycine, including deuterated forms, has a significant history in biochemical research. Early studies utilized radiolabeled and stable isotope-labeled glycine to unravel fundamental metabolic pathways. For instance, early radiolabeling studies with stereospecifically tritiated enantiomers of glycine were crucial in understanding the catalytic mechanism of the enzyme 5-aminolevulinate synthase (ALAS). nih.gov These investigations helped to establish that the enzyme abstracts the pro-R proton of glycine during its catalytic cycle. nih.gov
A notable early observation, made by Iitaka in 1961, was that the γ-polymorph of glycine crystallizes more readily from heavy water (D₂O) solutions. rsc.org This phenomenon, where deuteration influences the polymorphic outcome of crystallization, has been the subject of more systematic studies in recent years. rsc.orgrsc.org These studies have confirmed that increasing the level of deuteration in the system generally promotes the formation of the thermodynamically stable γ polymorph over the metastable α polymorph. rsc.orgrsc.org
More recently, research has explored the very origins of chiral amino acids in the universe, with studies suggesting that the first chiral amino acid could have been a deuterated form of glycine formed in interstellar dark clouds at extremely low temperatures. hokudai.ac.jp
Current State of Glycine (2,2-D2) Research Paradigms
Current research involving Glycine (2,2-D2) and other deuterated compounds operates within several established research paradigms, primarily positivism and interpretivism, which guide the scientific inquiry. centre-univ-mila.dzsalmapatel.co.uksaskoer.cajumedicine.com The positivist paradigm, which posits that reality can be objectively measured, is dominant in quantitative studies utilizing Glycine (2,2-D2). centre-univ-mila.dzjumedicine.com This includes research in pharmacokinetics, analytical chemistry, and metabolic flux analysis, where precise, replicable measurements are paramount. datahorizzonresearch.comnih.gov
For example, studies on the pharmacokinetics of drugs often employ deuterium-labeled compounds to obtain objective data on drug metabolism and clearance rates. clearsynth.comsymeres.comdatahorizzonresearch.com Similarly, the use of Glycine (2,2-D2) as an internal standard in mass spectrometry relies on the positivist assumption of a single, measurable reality to ensure the accuracy of the results. thalesnano.com
The interpretivist or constructivist paradigm, which emphasizes understanding the socially constructed nature of reality, also finds relevance in research contexts related to glycine's biological roles. centre-univ-mila.dzjumedicine.com While direct studies on Glycine (2,2-D2) itself may not fall squarely within this paradigm, research on glycine's function as a neurotransmitter and its implications for neurological and psychiatric conditions often involves understanding complex biological systems where context and interaction are key. researchgate.netnih.gov For instance, studies on the role of glycine in neuropathic pain or its modulation in managing motivational dysfunctions require an understanding of the intricate interplay of various neurotransmitter systems. nih.govresearchgate.net
The pragmatist paradigm, which focuses on practical applications and problem-solving, often integrates both quantitative and qualitative approaches and is evident in translational research involving glycine. centre-univ-mila.dz Research aimed at developing new therapeutic agents that target glycine transporters or receptors, for example, utilizes precise biochemical and pharmacological data (positivist) to address complex clinical problems like schizophrenia or pain (requiring an understanding of the multifaceted nature of the disease). nih.govnih.gov
Table 2: Research Paradigms in the Context of Glycine (2,2-D2) Research
| Research Paradigm | Application in Glycine (2,2-D2) Research |
| Positivism | Quantitative analysis of metabolic pathways, pharmacokinetic studies, and use as an internal standard in analytical methods. thalesnano.comclearsynth.comsymeres.comdatahorizzonresearch.comnih.gov |
| Interpretivism/Constructivism | Understanding the complex role of glycine as a neurotransmitter in the central nervous system and its modulation in various physiological and pathological states. researchgate.netnih.gov |
| Pragmatism | Development of therapeutic strategies targeting glycine-related pathways for conditions such as neuropathic pain and schizophrenia, bridging basic science with clinical application. nih.govnih.gov |
Properties
Molecular Weight |
77.08 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthesis and Isotopic Labelling Strategies for Glycine 2,2 D2
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation
Chemical synthesis provides a direct and often high-yielding approach to Glycine (B1666218) (2,2-D2). These methods primarily revolve around the exchange of hydrogen for deuterium at the alpha-carbon.
The alpha-protons of glycine are amenable to deuteration under both acidic and basic conditions due to keto-enol tautomerism. mdpi.com Base-catalyzed hydrogen-deuterium exchange (HDX) is a common and facile method for incorporating deuterium. mdpi.com This process typically involves treating glycine or its derivatives with a deuterium source, such as deuterium oxide (D₂O), in the presence of a base. mdpi.comnih.gov For instance, a deuterated glycine derivative was prepared using a mixture of deuterated methanol (B129727) (MeOD) and D₂O with sodium carbonate as the base, achieving a deuterium content greater than 98%. mdpi.com Another approach involves the palladium-catalyzed α-deuteration of N-isobutyryl-glycine in D₂O at 50°C, which can achieve 70–80% deuterium incorporation at the α-carbon.
A notable method involves the condensation of glycine with deuterated isobutyraldehyde (B47883) in the presence of a palladium catalyst and deuterium gas (D₂). The resulting imine intermediate is then reduced with deuterated formic acid, leading to simultaneous deuteration at the alpha-carbon and the isobutyryl side chain, with a reported deuterium-labeling efficiency of 99% at the α-position.
Achieving stereoselectivity in the deuteration of the prochiral center of glycine is crucial for specific applications, such as in NMR-based structural biology to make stereospecific assignments of glycine's alpha-protons. nih.gov One strategy involves the use of chiral auxiliaries. After achieving deuteration of a glycine derivative, a chiral auxiliary like Oppolzer's sultam can be introduced to guide a subsequent stereoselective alkylation. mdpi.com
Phase-transfer catalysis offers another route to enantioselective deuteration. The asymmetric alkylation of activated glycine in the presence of a chiral phase-transfer catalyst can be performed in a single step with hydrogen-deuterium exchange, yielding amino acid tert-butyl esters with high deuterium incorporation (over 90%) and good enantiomeric excess. mdpi.com
The Schöllkopf bislactim ether method has also been adapted for stereoselective deuteration. mdpi.com In this approach, a dihydropyrazine (B8608421) derivative undergoes base-catalyzed deuteration, followed by stereoselective alkylation at the C6-position to produce α-C-deuterated amino acids with high degrees of deuteration and enantiomeric excesses greater than 95%. mdpi.com Furthermore, a catalytic asymmetric strategy has been developed that combines H/D exchange and azomethine ylide-involved 1,3-dipolar cycloaddition to construct enantioenriched α-deuterated pyrrolidine (B122466) derivatives, starting from glycine-derived aldimine esters and using D₂O as the deuterium source. rsc.org
Deuteration at the Alpha-Carbon Position [6, 9]
Enzymatic and Biocatalytic Routes to Glycine (2,2-D2)
Enzymatic and biocatalytic methods offer high selectivity and operate under mild reaction conditions, providing an attractive alternative to chemical synthesis. nih.gov These methods often utilize pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which can reversibly deprotonate α-amino acids. nih.govrsc.org
Recent advancements have highlighted elegant biocatalytic hydrogen isotope exchange (HIE) methods for the stereoretentive α-deuteration of amino acids. rsc.org For example, the PLP-dependent Mannich cyclase LolT has been repurposed for the α-deuteration of a wide range of amino acids, including glycine, with complete deuteration and exquisite site- and stereoselectivity. escholarship.org Another notable enzyme, SxtA AONS, an α-oxo-amine synthase from saxitoxin (B1146349) biosynthesis, has been shown to effectively catalyze the α-deuteration of various l-amino acids and their esters using D₂O as the deuterium source. nih.gov
A H₂-driven biocatalytic platform has also been developed that combines a soluble hydrogenase with an amino acid dehydrogenase. rsc.org This system uses H₂ gas to drive the formation and recycling of [4-²H]-NADH from NAD⁺ and ²H₂O, which then serves as the deuterium source for the reductive amination of a precursor to yield a chiral α-deuterated amino acid. rsc.org This approach is atom-efficient and simplifies product purification. rsc.org
Table 1: Comparison of Synthesis Strategies for Glycine (2,2-D2)
| Strategy | Method | Key Features | Deuterium Incorporation | Stereoselectivity | Ref |
|---|---|---|---|---|---|
| Chemical Synthesis | Base-Catalyzed H/D Exchange | Facile, uses D₂O and a base. | >98% | Not inherently stereoselective. | mdpi.com |
| Palladium-Catalyzed Deuteration | Simultaneous deuteration of α-carbon and side chain. | 99% (at α-position) | Not inherently stereoselective. | ||
| Chiral Phase-Transfer Catalysis | Asymmetric alkylation and H/D exchange in one step. | >90% | High enantiomeric excess. | mdpi.com | |
| Schöllkopf Bislactim Ether Method | Base-catalyzed deuteration followed by stereoselective alkylation. | High | >95% ee | mdpi.com | |
| Enzymatic/Biocatalytic | PLP-Dependent Enzymes (e.g., LolT, SxtA AONS) | High substrate promiscuity, mild conditions. | Complete | High site- and stereoselectivity. | nih.govescholarship.org |
| H₂-Driven Biocatalytic Platform | Atom-efficient, uses H₂ and ²H₂O. | High | Enantioselective. | rsc.org |
Isotopic Purity and Enrichment Methodologies in Research Applications
The isotopic purity of Glycine (2,2-D2) is a critical parameter for its use in research, particularly as an internal standard in mass spectrometry where high enrichment ensures accurate quantification. ckgas.com Commercially available Glycine (2,2-D2) often has an isotopic purity of 98 atom % D or higher. cdnisotopes.com
Achieving high isotopic purity begins with the synthesis method. For instance, palladium-catalyzed deuteration can achieve a 99% deuterium-labeling efficiency at the alpha-position. The use of highly enriched deuterium sources, such as D₂O with high atom % D, is fundamental. doi.org
For applications requiring different levels of enrichment, isotopically spiked compounds can be prepared. For example, glycines with varying enrichments in ²H, ¹³C, and ¹⁵N were prepared by adding small amounts of isotopically spiked glycines to an unspiked batch.
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for verifying the isotopic purity and the position of the deuterium label. doi.orgcymitquimica.com For example, ¹H NMR can be used to determine the percentage of deuterium incorporation by observing the disappearance or reduction of the signal corresponding to the alpha-protons. doi.org
Scale-Up Considerations for Research Applications
Scaling up the synthesis of Glycine (2,2-D2) from laboratory to preparative or industrial scales presents several challenges that need to be addressed to ensure efficiency, cost-effectiveness, and consistent product quality.
For chemical syntheses, factors such as the cost and availability of deuterated reagents (e.g., D₂O, deuterated solvents) on a large scale are significant considerations. rsc.org The reaction conditions, including temperature control and mixing, must be optimized for larger reaction vessels to maintain yield and purity. researchgate.net Purification strategies also need to be scalable; methods like crystallization are often preferred over chromatography for large-scale production due to lower cost and simpler operation. researchgate.net For example, a column chromatography-free strategy was successfully employed in the hectogram-scale synthesis of a glycine-containing peptide. researchgate.net Continuous flow synthesis has also been explored as a method for the multi-gram scale production of glycine-conjugated compounds, offering advantages in process optimization and control. rsc.org
For biocatalytic routes, the production and stability of the enzyme catalyst are key factors. The operational simplicity of using clarified cell lysates instead of purified enzymes can make the process more cost-effective and scalable. nih.gov However, ensuring the activity and stability of the enzyme over the course of the reaction at a larger scale is crucial. The H₂-driven biocatalytic platform is advantageous for scale-up as it avoids the use of expensive, pre-labeled reducing agents and simplifies product cleanup. rsc.org Demonstrating the utility of an operationally simple chemoenzymatic reaction on a preparative scale is a key step in validating its potential for broader application. nih.gov
Advanced Analytical Techniques for Glycine 2,2 D2 Characterization and Quantification in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems
NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. In the context of Glycine (B1666218) (2,2-D2), specific NMR methods are utilized to confirm its identity, assess the extent and location of deuterium (B1214612) incorporation, and probe its behavior in complex biological systems.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental first step in the characterization of Glycine (2,2-D2). The successful synthesis of this deuterated compound is confirmed by the disappearance or significant reduction of the proton signal corresponding to the α-carbon (the CH2 group) in the ¹H NMR spectrum. nih.gov In a standard ¹H NMR spectrum of unlabeled glycine in D2O, the methylene (B1212753) protons typically appear as a singlet. hmdb.ca Following deuteration at the 2,2-position, this signal is expected to be absent, providing clear evidence of deuterium incorporation. nih.gov This method is often used in conjunction with other analytical techniques to ensure the structural integrity of the molecule post-deuteration. nih.gov
A comparative analysis of the ¹H NMR spectra of unlabeled glycine and Glycine (2,2-D2) offers unambiguous proof of the selective H-D exchange. For instance, studies on similar deuterated amino acids, like d2-phenylalanine, have demonstrated the disappearance of specific proton signals, which is a direct indicator of successful deuteration. nih.gov
Deuterium (²H) NMR spectroscopy is a powerful technique for directly observing the deuterium nuclei within a molecule. wikipedia.org Unlike ¹H NMR, which confirms the absence of protons, ²H NMR positively identifies the presence and location of deuterium atoms. nih.gov For Glycine (2,2-D2), a peak in the ²H NMR spectrum confirms that deuterium is indeed incorporated into the glycine molecule. nih.govwikipedia.org
Beyond simple detection, ²H NMR is particularly valuable for studying molecular dynamics. researchgate.netescholarship.org The deuterium nucleus has a spin of 1, which results in a quadrupolar moment. wikipedia.org This property makes the ²H NMR lineshape highly sensitive to the orientation and motion of the C-D bond. wikipedia.org By analyzing the ²H NMR spectra at various temperatures, researchers can investigate the dynamics of the deuterated methylene group in Glycine (2,2-D2). escholarship.org For example, studies on deuterated glycine polymorphs have used ²H MAS NMR to determine quadrupole interaction parameters and assess molecular motions. researchgate.netresearchgate.net This technique can provide insights into the reorientational motions and conformational dynamics of the molecule in both solid and solution states. researchgate.netdokumen.pub
Table 1: Comparison of ¹H NMR and ²H NMR for Glycine (2,2-D2) Analysis
| Feature | ¹H NMR Spectroscopy | ²H NMR Spectroscopy |
| Primary Use | Confirmation of deuterium incorporation by observing the disappearance of the α-proton signal. nih.gov | Direct detection of deuterium and analysis of its distribution and molecular dynamics. nih.govresearchgate.net |
| Nucleus Observed | Proton (¹H) | Deuteron (²H) wikipedia.org |
| Signal for Glycine (2,2-D2) | Absence of the methylene proton signal. nih.gov | Presence of a signal corresponding to the deuterons at the C-2 position. nih.gov |
| Information Gained | Confirms successful deuteration. nih.gov | Confirms deuterium presence, location, and provides insights into molecular motion and orientation. wikipedia.orgresearchgate.net |
The deuteration at the C-2 position can have subtle effects on the ¹³C NMR spectrum. The chemical shift of the α-carbon will be influenced by the attached deuterium atoms. More importantly, in ¹³C NMR studies of proteins, the absence of directly attached protons on the α-carbon of a Glycine (2,2-D2) residue can simplify spectra and eliminate certain relaxation pathways, which can be advantageous in specific NMR experiments.
²H NMR for Deuterium Distribution and Dynamic Analysis [3, 18, 21]
Mass Spectrometry (MS) for Isotopic Tracing and Quantification
Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds, offering high sensitivity and specificity for both identification and quantification. ckisotopes.com For Glycine (2,2-D2), MS techniques are crucial for verifying the mass increase due to deuterium incorporation and for its precise measurement in complex biological samples. isotope.comisotope.com
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is essential for distinguishing between molecules with very similar masses. animbiosci.orgresearchgate.net In metabolomics research, HRMS is used to identify and quantify a wide range of metabolites in biological samples. animbiosci.orgnih.gov When Glycine (2,2-D2) is used as a tracer in metabolic studies, HRMS can differentiate it from endogenous, unlabeled glycine based on its precise mass. slideshare.netbiorxiv.org
The workflow in untargeted metabolomics often involves liquid chromatography coupled with HRMS (LC-HRMS). animbiosci.org This allows for the separation of metabolites before they are detected by the mass spectrometer, providing an additional layer of specificity. nih.gov The high resolving power of instruments like the Orbitrap or Q-TOF enables the confident identification of Glycine (2,2-D2) and its metabolic products in complex mixtures such as plasma or cell extracts. animbiosci.orgbiorxiv.org
Table 2: Key HRMS Instruments in Metabolomics
| Instrument Type | Key Features | Application in Glycine (2,2-D2) Research |
| Quadrupole-Time of Flight (Q-TOF) | High resolution, high mass accuracy, and good sensitivity. nih.gov | Accurate mass measurement to confirm the identity of Glycine (2,2-D2) and its metabolites. nih.gov |
| Orbitrap | Very high resolution and mass accuracy. animbiosci.orgslideshare.net | Resolving Glycine (2,2-D2) from other isobaric interferences in complex biological samples. animbiosci.orgbiorxiv.org |
Stable Isotope Dilution Mass Spectrometry (SIDMS) is the gold standard for accurate quantification of molecules in complex matrices. nih.gov This technique relies on the use of a stable isotope-labeled version of the analyte as an internal standard. nih.govnih.gov In this context, Glycine (2,2-D2) can itself be the analyte of interest, or it can be used as an internal standard to quantify endogenous glycine.
The principle of SIDMS involves adding a known amount of the isotopically labeled standard (e.g., Glycine (2,2-D2)) to a sample containing the unlabeled analyte (glycine). nih.govasianpubs.org The sample is then processed, and the ratio of the labeled to unlabeled compound is measured by mass spectrometry. nih.gov Because the labeled internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same losses during sample preparation and ionization in the mass spectrometer. nih.gov This allows for a highly accurate and precise determination of the analyte's concentration, as the ratio of the two species remains constant throughout the analytical process. nih.govasianpubs.org This method is particularly valuable in clinical and metabolic research where precise quantification is critical. asianpubs.org
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, including isotopically labeled compounds like Glycine (2,2-D2). wikipedia.org In an MS/MS experiment, ions are subjected to two stages of mass analysis. First, the precursor ion of interest is selected, in this case, the molecular ion of Glycine (2,2-D2). This selected ion is then fragmented through processes like collision-induced dissociation (CID). The resulting fragment ions are subsequently analyzed in the second stage of mass spectrometry, providing a fragmentation spectrum. wikipedia.org
The fragmentation pattern is a molecular fingerprint that offers detailed structural information. For Glycine (2,2-D2), the presence of two deuterium atoms on the α-carbon significantly influences the fragmentation pattern compared to unlabeled glycine. The analysis of these fragments allows for the unambiguous confirmation of the deuterium labeling position. For instance, the loss of specific neutral fragments containing the deuterated methylene group can be monitored.
Research has demonstrated that the fragmentation of derivatized peptides containing N,N,N-trialkylglycine residues, which are structurally related to glycine, shows that hydrogens on the α-carbon can be exchanged for deuterons. The subsequent MS/MS analysis of these deuterated peptides reveals shifts in the mass-to-charge ratio (m/z) of fragment ions, confirming the location of the deuterium atoms. nih.gov Specifically, the analysis of fragment ions of a QAS-peptide derivative showed that deuterons were located at the α-carbon atom bound to the quaternary ammonium (B1175870) salt (QAS) group. nih.gov
The fragmentation pathways of protonated and deprotonated phase II metabolites, including glycine conjugates, have been extensively studied using CID in tandem mass spectrometry. nih.gov These studies provide a foundational understanding of how molecules like Glycine (2,2-D2) would fragment, aiding in its identification and structural confirmation. nih.gov
Table 1: Illustrative MS/MS Fragmentation Data for a Derivatized Glycine-Containing Peptide
| Precursor Ion (m/z) | Fragmentation Condition | Key Fragment Ions (m/z) | Interpretation |
| 752.5 | CID | y-type ions shifted by 2 Da | Confirms two hydrogens exchanged by deuterons on the C-terminal amide group. nih.gov |
| 754.5 | CID after base addition | N-terminal fragment ions (a- and b-type) shifted by 2 Da | Indicates H/D exchange at the α-carbon atom. nih.gov |
This table is for illustrative purposes and based on findings from derivatized peptides containing glycine residues.
Vibrational Spectroscopy (IR and Raman) for Deuterium Labeling Confirmation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is a non-destructive technique that provides detailed information about the molecular vibrations of a compound. nih.gov These techniques are particularly well-suited for confirming the incorporation of deuterium into a molecule like Glycine (2,2-D2) because the substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable shift in the vibrational frequencies of the bonds involving these atoms.
The vibrational modes of glycine have been extensively studied. nih.gov The substitution of the two α-hydrogens with deuterium in Glycine (2,2-D2) results in noticeable changes in the IR and Raman spectra. Specifically, the stretching and bending vibrations of the C-D bonds occur at lower frequencies compared to the corresponding C-H vibrations due to the increased reduced mass. For example, a large factor group splitting has been observed for the CD2 bending mode of glycine-C-d2 in polarized Raman spectra. researchgate.net
Isotope labeling with 13C has been shown to red-shift the local vibration by 35-40 cm-1. baizgroup.org A similar, and often more pronounced, effect is expected with deuterium labeling. Studies on deuterated glycine silver nitrate (B79036) have also utilized Raman spectroscopy to identify changes in vibrational modes upon deuteration. researchgate.net
Researchers have used IR and Raman spectroscopy to study various forms of glycine, including in solid state and in aqueous solutions (H2O and D2O). nih.govacs.org These studies provide a basis for interpreting the spectra of Glycine (2,2-D2). For instance, the C=O stretching vibration and the symmetric/antisymmetric stretching vibrations of the COO- group are characteristic vibrational modes that can be monitored. acs.org The shifts in these or adjacent bands upon deuteration can confirm the successful synthesis of Glycine (2,2-D2).
Table 2: General Wavenumber Regions for Key Vibrational Modes in Glycine and Expected Shifts upon Deuteration
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) in Unlabeled Glycine | Expected Shift upon (2,2-D2) Deuteration |
| C-H Stretching | 2800-3000 | Shift to lower frequency (C-D stretching) |
| CH₂ Bending/Scissoring | ~1440 | Shift to lower frequency (CD₂ bending) researchgate.net |
| C-N Stretching | 1000-1200 | Minor shifts expected |
| COO⁻ Symmetric Stretching | ~1410 | Minor shifts expected |
| COO⁻ Antisymmetric Stretching | ~1610 | Minor shifts expected |
This table provides general ranges and expected trends. Precise values can vary based on the physical state and environment of the sample.
Chromatographic Separation Methods Coupled with Spectroscopic Detection in Research
In many research applications, Glycine (2,2-D2) is present in complex biological matrices. Therefore, its analysis requires a separation step prior to detection to remove interfering substances. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are widely used for this purpose. researchgate.net These separation methods are often coupled with mass spectrometry (LC-MS or GC-MS) or other spectroscopic detectors for sensitive and specific quantification.
LC-MS is a cornerstone technique for the analysis of amino acids and their isotopologues in biological fluids. researchgate.net Methods have been developed for the quantitative analysis of glycine in various samples, often employing stable isotope-labeled internal standards like ¹³C₂,¹⁵N-glycine. researchgate.net Glycine (2,2-D2) itself can serve as an excellent internal standard in isotope dilution mass spectrometry for the quantification of endogenous glycine. The co-elution of the deuterated and non-deuterated forms of a compound is beneficial for accurate quantification. nih.gov
Different HPLC modes can be employed for the separation of glycine. Reversed-phase (RP) HPLC, sometimes with ion-pairing reagents, and hydrophilic interaction liquid chromatography (HILIC) are common approaches. researchgate.net For instance, an LC-MS/MS method using a HILIC column has been validated for glycine analysis. researchgate.net Another study utilized a Luna NH2 column for the separation of glycine and related compounds. spectroscopyonline.com
The choice of chromatographic conditions, such as the mobile phase composition and column type, is crucial for achieving good separation and resolution. For example, a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer is often used in HILIC separations of polar compounds like glycine. researchgate.net
The coupling of these chromatographic techniques with tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, allowing for the accurate quantification of Glycine (2,2-D2) even at low concentrations in complex mixtures. mdpi.comnih.gov
Table 3: Examples of Chromatographic Methods Used for Glycine Analysis
| Chromatographic Technique | Column Type | Mobile Phase Example | Detection Method |
| LC-MS/MS | Ion-pair reversed-phase | Not specified | Tandem Mass Spectrometry |
| LC-MS/MS | HILIC (50 mm x 2.1 mm, 3 µm) | 10 mM ammonium acetate (B1210297) in water (pH 4.5) and acetonitrile (gradient) researchgate.net | Tandem Mass Spectrometry |
| HPLC-UV | Luna NH₂ | 20 mM NaH₂PO₄ (pH 6.05) spectroscopyonline.com | UV at 190 nm spectroscopyonline.com |
| HPLC-ELSD | Luna NH₂ | Acetonitrile/water 40/60 spectroscopyonline.com | Evaporative Light-Scattering Detector spectroscopyonline.com |
Applications of Glycine 2,2 D2 in Mechanistic Biochemical and Biological Research
Elucidation of Metabolic Pathways and Flux Analysis
The use of isotopically labeled molecules like Glycine (B1666218) (2,2-D2) is fundamental to metabolic flux analysis, which quantifies the rates of metabolic reactions within a living system. By introducing the labeled glycine, scientists can track the incorporation of the deuterium (B1214612) label into various downstream metabolites, thereby mapping and quantifying the flow of atoms through complex metabolic networks. isotope.comnih.govnih.gov
The Glycine Cleavage System (GCS) is a multi-enzyme complex located in the inner mitochondrial membrane and is the primary pathway for glycine catabolism in many organisms, including humans. nih.govfrontiersin.orgwikipedia.org It catalyzes the oxidative decarboxylation of glycine to produce carbon dioxide (CO₂), ammonia (B1221849) (NH₃), and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate (5,10-CH₂-THF). nih.govmdpi.com The GCS is composed of four proteins: P-protein (glycine dehydrogenase), T-protein (aminomethyltransferase), H-protein (a lipoic acid-containing carrier), and L-protein (dihydrolipoamide dehydrogenase). nih.govnih.gov
Studies using isotopically labeled glycine, including Glycine (2,2-D2), have been instrumental in dissecting the complex mechanism of the GCS. nih.gov Early research helped confirm that the GCS is the major route of glycine breakdown. For instance, deficiencies in this system lead to nonketotic hyperglycinemia, a severe metabolic disorder characterized by elevated glycine levels. wikipedia.orgnih.gov By tracing the labels from glycine, researchers have elucidated how the H-protein shuttles the aminomethyl intermediate between the P-protein and T-protein active sites. nih.govfrontiersin.orgnih.gov The use of deuterated glycine helps in understanding the stereochemistry and the specific bond-breaking and bond-forming steps of the reaction sequence.
Glycine is a significant contributor to the one-carbon (1C) pool, which provides single-carbon units for the biosynthesis of essential molecules like purines, thymidylate, and methionine. nih.govcreative-proteomics.com The GCS is a major source of these 1C units, generated as 5,10-CH₂-THF from the α-carbon of glycine. mdpi.com
Glycine (2,2-D2) serves as an effective tracer for quantifying the contribution of glycine to one-carbon metabolism. nih.gov When Glycine (2,2-D2) is metabolized by the GCS, the deuterium-labeled methylene (B1212753) group is transferred to tetrahydrofolate (THF). mdpi.com By using mass spectrometry to track the deuterium label, researchers can follow its incorporation into various biomolecules. creative-proteomics.com For example, studies have shown the incorporation of the label from the 2-carbon of glycine into purines and deoxythymidine (dTMP). nih.gov This allows for the quantification of the flux through the GCS and its relative importance in supplying 1C units compared to other sources, such as serine. creative-proteomics.comnih.gov These studies have revealed that the utilization of GCS-derived one-carbon units can be tissue-specific. nih.gov
Beyond its role in one-carbon metabolism, glycine is integrated into various intermediary metabolic pathways. slideshare.net Isotopic tracers like Glycine (2,2-D2) are invaluable for investigating these connections. isotope.comisotope.com By monitoring the distribution of the deuterium label throughout the metabolome, scientists can identify and quantify the metabolic fate of glycine's carbon and nitrogen atoms. nih.govnih.gov
This approach has been used to study the metabolic reprogramming that occurs in diseases like cancer. mit.edud-nb.info For instance, cancer cells often exhibit altered serine and glycine metabolism to support rapid proliferation. eurisotop.com Tracing studies with labeled glycine can reveal how these cells utilize glycine for the synthesis of proteins, nucleotides, and other biomass components. nih.gov Such investigations provide a quantitative understanding of metabolic fluxes, highlighting potential therapeutic targets. nih.govmdpi.com
Glycine and serine are readily interconverted in a reversible reaction catalyzed by serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. creative-proteomics.comnih.gov This reaction requires tetrahydrofolate and allows the metabolic network to balance the levels of these two amino acids according to cellular needs. agriculturejournals.cz Glycine (2,2-D2) can be used to trace this interconversion. When Glycine (2,2-D2) is converted to serine, the deuterium atoms are retained on the β-carbon of serine.
Serine, in turn, is a precursor for the synthesis of cysteine through the transsulfuration pathway. nih.govagriculturejournals.cz Serine combines with homocysteine to form cystathionine, which is then cleaved to produce cysteine. nih.govbiorxiv.org By using Glycine (2,2-D2) and tracking the appearance of the deuterium label in serine and subsequently in cysteine, researchers can quantify the flux through these interconnected biosynthetic pathways. biorxiv.org This provides insights into how cells coordinate the synthesis of these amino acids and maintain glutathione (B108866) levels, a critical antioxidant. mdpi.combiorxiv.org
Intermediary Metabolism Investigations with Isotopic Tracers
Enzymatic Reaction Mechanism Probing with Deuterium Labels
The substitution of hydrogen with deuterium at a reaction center can slow down the rate of a chemical reaction if the bond to that hydrogen is broken in the rate-determining step. This phenomenon, known as the Kinetic Isotope Effect (KIE), is a powerful tool for elucidating enzymatic reaction mechanisms. d-nb.info Glycine (2,2-D2) is specifically designed for such studies on glycine-metabolizing enzymes. medchemexpress.com
By comparing the reaction rates of an enzyme with normal glycine versus Glycine (2,2-D2), researchers can determine if the cleavage of the C-H bond at the α-carbon is a rate-limiting step in the catalytic cycle. d-nb.info A significant KIE (a ratio of rates kH/kD > 1) provides strong evidence for this.
For example, KIE studies have been performed on enzymes like D-amino-acid oxidase, which catalyzes the oxidation of D-amino acids. nih.gov With glycine as a substrate, a significant deuterium isotope effect was observed, indicating that C-H bond cleavage is indeed rate-limiting under certain conditions. nih.gov Similarly, studies on peptidylglycine α-hydroxylating monooxygenase (PHM), an enzyme involved in the biosynthesis of many peptide hormones, used a deuterated glycine substrate to probe its mechanism. nih.gov The large intrinsic KIE observed suggested a stepwise hydroxylation mechanism. nih.gov These types of experiments, which are made possible by substrates like Glycine (2,2-D2), provide detailed mechanistic insights that are crucial for understanding enzyme function and for the design of specific inhibitors. acs.orgresearchgate.net
Interactive Table: Research Findings with Glycine (2,2-D2) and Related Tracers
| Research Area | Enzyme/Pathway Investigated | Key Finding with Isotopic Labeling | Reference |
| Metabolic Pathway Elucidation | Glycine Cleavage System (GCS) | Confirmed GCS as the major glycine catabolic pathway and elucidated the role of the H-protein in shuttling intermediates. | nih.govfrontiersin.orgnih.gov |
| One-Carbon Metabolism | GCS & Folate Cycle | Quantified the contribution of glycine's α-carbon to the one-carbon pool for purine (B94841) and dTMP synthesis. | mdpi.comnih.gov |
| Serine/Glycine Interconversion | Serine Hydroxymethyltransferase (SHMT) | Traced the reversible conversion of glycine to serine, a central reaction in one-carbon metabolism. | nih.govagriculturejournals.cz |
| Cysteine Biosynthesis | Transsulfuration Pathway | Followed the flow of carbon from glycine to serine and then to cysteine, linking amino acid biosynthetic pathways. | nih.govbiorxiv.org |
| Enzyme Mechanism | D-Amino-Acid Oxidase | A significant kinetic isotope effect established that C-H bond cleavage is rate-limiting under specific pH conditions. | nih.gov |
| Enzyme Mechanism | Peptidylglycine α-hydroxylating monooxygenase (PHM) | A large intrinsic deuterium isotope effect suggested a stepwise hydroxylation mechanism for peptide amidation. | nih.gov |
Active Site Conformational and Mechanistic Studies
The use of Glycine (2,2-D2) is instrumental in probing the mechanisms of enzymes that utilize glycine as a substrate. By analyzing the kinetic isotope effect (KIE), researchers can gain insights into transition states and the specific chemical steps of catalysis within an enzyme's active site.
One area of investigation is with glycyl radical enzymes (GREs). Mechanistic studies on a skatole-forming GRE, indole-3-acetate (B1200044) (I3A) decarboxylase, utilized kinetic isotope effect experiments and analyses in D₂O to probe its reaction mechanism. acs.org These experiments helped to differentiate between potential catalytic pathways, providing evidence for a mechanism that involves an initial hydrogen atom transfer. acs.org
In studies of D-amino acid oxidase, Glycine (2,2-D2) was used to determine primary deuterium kinetic isotope effects. The observed KIE on the limiting rate of enzyme reduction was 3.4 at a pH of 10.5. nih.gov The pH-dependent nature of the KIE for glycine (increasing from 1.26 at pH 6.5 to 3.1 at pH 10.7) supported a mechanism involving a fully reversible C-H bond cleavage, followed by a step that is dependent on pH. nih.gov
Similarly, research on peptidylglycine α-hydroxylating mono-oxygenase (PHM), an enzyme crucial for the biosynthesis of many bioactive peptides, employed a substrate containing a [2,2-²H₂]-Gly residue. portlandpress.com The study revealed a significant intrinsic deuterium isotope effect, indicating that the cleavage of the C-H bond at the glycine's α-carbon is a key, rate-limiting part of the hydroxylation reaction. portlandpress.com
| Enzyme Studied | Deuterated Substrate/Compound | Key Finding | Reference |
| Indole-3-acetate (I3A) decarboxylase | D₀-I3A in D₂O | KIE experiments supported a hydrogen atom transfer mechanism. | acs.org |
| D-amino acid oxidase | Glycine (2,2-D2) | KIE on the limiting rate of reduction was 3.4 (at pH 10.5), indicating C-H bond cleavage is part of a multi-step mechanism. | nih.gov |
| Peptidylglycine α-hydroxylating mono-oxygenase (PHM) | d-Tyr-Val-[2,2-²H₂]-Gly | A large intrinsic KIE (mean of 8.1) showed that glycine hydroxylation is rate-limiting. | portlandpress.com |
Hydrogen Transfer Mechanism Investigations
The significant mass difference between protium (B1232500) (¹H) and deuterium (²H) makes Glycine (2,2-D2) an excellent probe for studying reactions involving hydrogen transfer. If the transfer of a hydrogen atom from the α-carbon of glycine is a rate-determining step in a reaction, substituting it with deuterium will slow the reaction down, resulting in a measurable KIE.
The study of peptidylglycine α-hydroxylating mono-oxygenase (PHM) provided a clear example of this application. portlandpress.com Researchers determined a large intrinsic deuterium isotope effect (Dk) with a mean value of 8.1 for the glycine hydroxylation step. portlandpress.com Such a large effect strongly indicates that the cleavage of the C-H bond, a hydrogen transfer event, is the slowest step in this part of the catalytic cycle and that the reaction may proceed via a stepwise mechanism. portlandpress.com
Investigation of Protein and Peptide Turnover Dynamics in Research Models
Glycine (2,2-D2) is a valuable tracer for measuring the dynamics of protein and peptide synthesis and degradation, a process known as turnover. isotope.comisotope.com By introducing Glycine (2,2-D2) into a biological system, researchers can track its incorporation into newly synthesized proteins and peptides over time using mass spectrometry. nih.gov This stable isotope labeling approach is a cornerstone of modern proteomics and metabolic research. isotope.com
Historically, stable isotopes like ¹⁵N-labeled glycine were used to establish the concept that proteins exist in a constant state of flux or turnover. rug.nl Modern methods have refined this approach. For instance, deuterium labeling from heavy water (D₂O) allows for the measurement of proteome-wide turnover kinetics. nih.govbiorxiv.org In this method, deuterium is incorporated into non-essential amino acids, including glycine, during their biosynthesis. nih.govbiorxiv.org The rate of incorporation of these labeled amino acids into proteins provides a direct measure of their synthesis rate. nih.gov This technique has been successfully used to trace protein synthesis in various models, from cell cultures to rodents and humans. biorxiv.org
One key advantage of metabolic labeling is that the isotope is introduced in vivo or in cell culture, allowing for the measurement of dynamic processes under physiological conditions. rug.nlckgas.com For example, studies in pig intestinal epithelial cells have shown that glycine stimulates protein synthesis and reduces protein degradation. nih.gov Using a tracer like Glycine (2,2-D2) in such a system would allow for precise quantification of these rate changes.
The applications of this technique are broad, including:
Measuring Fractional Synthesis Rates (FSR): This allows for the determination of synthesis rates for numerous individual proteins simultaneously. eurisotop.com
Non-invasive Whole-Body Turnover: While often performed with ¹⁵N-glycine, the principle of using a glycine tracer to measure whole-body protein turnover via analysis of end-products in urine is a well-established, non-invasive method. cambridge.orgresearchgate.net
Peptoid Analysis: Deuterium labeling of N-substituted glycines (peptoids) creates internal standards for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) analyses, facilitating studies on these synthetic peptide mimics. nih.govresearchgate.net
| Research Model/System | Labeling Strategy | Finding/Application | Reference(s) |
| Human iPSC, AC16 cells | D₂O labeling in culture medium | Measured proteome-wide turnover rates, identifying fast-turnover proteins. | nih.govbiorxiv.org |
| Pig jejunal enterocytes | Glycine supplementation | Glycine was found to enhance protein synthesis and reduce degradation. | nih.gov |
| Human studies | ¹⁵N-glycine end-product method | A non-invasive method to determine whole-body protein turnover rates. | cambridge.orgresearchgate.net |
| Peptidomimetics | H/D exchange on N-substituted glycines | Created deuterated internal standards for quantitative LC-MS analysis of peptoids. | nih.govresearchgate.net |
Studies on Amino Acid Transport and Compartmentation in Research Contexts
Isotopically labeled amino acids like Glycine (2,2-D2) are essential for studying the transport of amino acids across cellular membranes and their distribution within different subcellular compartments. These studies are crucial for understanding metabolic regulation, as the location of a metabolite often dictates its fate.
Research into Diamond-Blackfan anemia (DBA) provides a compelling example. In this condition, impaired protein synthesis leads to an excess of heme. ashpublications.org The compound bitopertin, a competitive inhibitor of glycine transport, was investigated for its ability to reduce heme synthesis, as glycine is a primary precursor. ashpublications.org This study directly links the transport of glycine into the cell with a specific metabolic pathway and its pathological consequences.
Metabolic compartmentation is evident in the function of the glycine decarboxylase system, which is located in the mitochondria. nih.gov This system processes glycine that is transported from peroxisomes during photorespiration in plants, highlighting a defined metabolic channel between two organelles. nih.gov
Flux analysis studies often reveal the importance of compartmentation. For instance, by using isotopic tracers, researchers can distinguish metabolic activities in different cellular locations, such as the cytosol and mitochondria. mit.edu Studies using ²H-labeled tracers have been designed to characterize the directionality of serine/glycine metabolism between these two compartments. mit.edu Similarly, metabolic flux analysis in developing soybean embryos has quantified separate fluxes for the same enzymes located in the plastid versus the cytosol, revealing that plastidial fluxes were significantly higher. nih.gov The use of deuterated metabolite standards as internal calibrants is also a common practice in quantitative metabolomics, ensuring accurate measurements of metabolites within specific cellular extracts or compartments. nih.gov
Application in Fluxomics and Quantitative Metabolomics Research
Glycine (2,2-D2) is a key tool in fluxomics and quantitative metabolomics, fields that aim to measure the rates (fluxes) of metabolic pathways and the concentrations of metabolites within a biological system. chromservis.euresearchgate.net While standard metabolomics can provide a snapshot of metabolite levels, it cannot distinguish between increased production and decreased consumption. chromservis.eu The use of stable isotope tracers is required to measure the dynamic flow of atoms through metabolic networks. chromservis.eu
In a typical fluxomics experiment, a labeled substrate like Glycine (2,2-D2) is introduced to cells or an organism. researchgate.net Mass spectrometry or NMR is then used to track how the deuterium label is incorporated into downstream metabolites. chromservis.eu This labeling pattern provides detailed information about the activity and directionality of interconnected pathways.
Key applications include:
Metabolic Flux Analysis (MFA): This powerful technique uses isotope tracing data to calculate the rates of dozens or even hundreds of reactions simultaneously. mit.edu MFA has been used extensively to study metabolic reprogramming in cancer, identifying pathways that are differentially activated in tumor cells compared to normal proliferating cells. mit.edu
Quantitative Metabolite Tracing: By using deuterated standards, including deuterated glycine, researchers can achieve accurate quantification of metabolites in complex biological samples. nih.gov This is crucial for quantitative metabolomics, where precise concentration measurements are needed.
Pathway Delineation: Isotopic tracers allow researchers to determine the contribution of different precursors to the synthesis of a specific metabolite. chromservis.eueurisotop.com For example, labeling can quantify the fraction of a serine pool that is derived directly from glycine.
Peptide Quantification: Deuterium-labeled peptides and peptoids containing deuterated glycine residues serve as ideal internal standards for quantitative LC-MS. nih.govresearchgate.net Because they are chemically identical to the analyte but have a different mass, they co-elute and ionize similarly, correcting for variations in sample processing and analysis. nih.gov
The integration of stable isotope tracers like Glycine (2,2-D2) has transformed metabolic research, providing a dynamic view of cellular function that is unattainable with conventional methods. chromservis.euresearchgate.net
Computational and Theoretical Investigations of Glycine 2,2 D2
Quantum Chemical Calculations of Deuterated Glycine (B1666218) Structures and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For Glycine (2,2-D2), these methods allow for a precise examination of how the substitution of hydrogen with deuterium (B1214612) at the α-carbon position influences its geometry, vibrational modes, and electronic environment.
Geometry Optimization and Vibrational Frequencies
Theoretical calculations have been instrumental in determining the optimized geometries and vibrational frequencies of glycine and its isotopomers. Studies employing Density Functional Theory (DFT) with the B3LYP functional and Møller-Plesset second-order perturbation theory (MP2) have been conducted to predict these properties. nih.gov For instance, calculations using the aug-cc-pVDZ basis set have shown that the DFT/B3LYP method can produce geometries with an accuracy comparable to the more computationally expensive MP2 method. nih.gov The mean differences between the calculated bond lengths and angles and experimental data are on the order of 0.010 Å and 1.6°, respectively. nih.gov
The substitution of protium (B1232500) with deuterium in Glycine (2,2-D2) leads to predictable shifts in its vibrational spectrum. These shifts are a direct consequence of the increased mass of deuterium. Theoretical calculations can accurately predict these isotopic shifts, which is crucial for the interpretation of experimental infrared (IR) and Raman spectra. For example, the Cα-D stretching frequencies in Cα-D2 labeled glycine dipeptide have been investigated as sensitive probes of local peptide conformation. aip.org
Table 1: Comparison of Theoretical and Experimental Geometrical Parameters for Glycine This table illustrates the accuracy of computational methods in predicting molecular geometry by comparing calculated values for the main glycine conformer with experimental data.
| Parameter | DFT/B3LYP/aug-cc-pVDZ | MP2/aug-cc-pVDZ | Experimental |
| Bond Lengths (Å) | |||
| O-H | 0.974 | 0.973 | 0.98 |
| C=O | 1.218 | 1.238 | 1.207 |
| C-O | 1.353 | 1.357 | 1.334 |
| C-C | 1.521 | 1.520 | 1.525 |
| C-N | 1.463 | 1.462 | 1.474 |
| N-H | 1.015 | 1.015 | 1.01 |
| Cα-H | 1.094 | 1.092 | 1.09 |
| Bond Angles (deg) | |||
| O-C=O | 125.4 | 125.3 | 125.4 |
| C-C-O | 111.4 | 111.3 | 112.5 |
| C-C-N | 111.6 | 111.6 | 111.3 |
| H-N-H | 110.1 | 110.1 | 107.0 |
| Data sourced from Stepanian et al. nih.gov |
Electronic Structure and Electric Field Gradient Analysis
The electronic structure of glycine is fundamental to its chemical behavior. While specific studies on the electronic structure of Glycine (2,2-D2) are not abundant, the principles can be inferred from computational studies on glycine and the known effects of deuteration. The substitution of hydrogen with deuterium is an isotopic change, meaning the nuclear charge and, therefore, the number and arrangement of electrons remain the same. Consequently, the electronic ground state potential energy surface is unaltered. However, the different vibrational wavefunctions of the isotopologues can lead to subtle changes in electronically averaged properties.
Computational methods like DFT are used to analyze the electronic properties, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. nih.govnih.gov These parameters are crucial for understanding the molecule's reactivity. nih.gov For glycine, DFT studies have been used to investigate the electronic structure in different environments, such as in the gas phase, in solution, and adsorbed on surfaces. derpharmachemica.comresearchgate.net
Electric field gradient (EFG) calculations provide insight into the local electronic environment of a nucleus. aip.orgaip.org The EFG is sensitive to the molecular geometry and the distribution of electron density. nih.gov While direct EFG calculations for Glycine (2,2-D2) are not widely reported, studies on amino acids have shown that DFT methods can predict EFG tensors with high accuracy, especially when hybrid functionals are used. aip.orgnih.govnih.gov The substitution of hydrogen with deuterium at the alpha-carbon would primarily affect the EFG at the deuterium and adjacent carbon nuclei due to the change in vibrational averaging of the internuclear distances and bond angles.
Molecular Dynamics (MD) Simulations of Deuterated Glycine Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules and their interactions with the environment. For Glycine (2,2-D2), MD simulations can reveal how deuteration affects its interactions with solvent molecules, particularly water, and with other glycine molecules.
Simulations of aqueous glycine solutions have been performed to study the aggregation of glycine zwitterions and their hydration. researchgate.net These studies often use force fields like AMBER, which have been parameterized for amino acids. researchgate.net A first-principles MD study of a deuterated aqueous solution of glycine explored the structure and dynamics of water molecules in its solvation shell. derpharmachemica.com The study found that water molecules form strong hydrogen bonds with the carboxylate group and the amine group of glycine. derpharmachemica.com The vibrational frequencies of the OD stretch of water molecules in the solvation shell were calculated and found to be different for the hydrophilic and hydrophobic regions of the glycine molecule. derpharmachemica.com
MD simulations can also be employed to investigate the influence of external factors, such as electric fields, on the structure of glycine crystals. acs.org While not specific to Glycine (2,2-D2), these studies provide a framework for understanding how isotopic substitution might modulate the response of glycine to external stimuli. The subtle changes in intermolecular interactions due to deuteration could influence the collective behavior and phase transitions of crystalline glycine.
Modeling of Kinetic Isotope Effects and Reaction Pathways
The kinetic isotope effect (KIE) is a change in the rate of a chemical reaction upon isotopic substitution. Modeling the KIE provides valuable information about reaction mechanisms, particularly the nature of the transition state. For reactions involving the breaking of a C-H bond at the alpha-carbon of glycine, substituting hydrogen with deuterium to form Glycine (2,2-D2) is expected to produce a primary KIE.
Computational models have been used to calculate KIEs for various reactions involving glycine and its isotopomers. For example, calculations have been performed on the dissociation of beta-sheet polyglycine dimers, where H/D substitution in the interchain hydrogen bonds was studied. Theoretical studies have also investigated the H/D KIEs for the reaction of the hydroxyl radical with the glycine anion in water. aip.org These studies aim to rationalize experimental findings by modeling the reaction mechanism, kinetics, and KIEs in both the gas phase and aqueous solution. aip.org The magnitude of the calculated KIE can help distinguish between different proposed reaction mechanisms, such as hydrogen atom transfer versus electron/proton transfer. aip.org
Quantum chemical modeling has also been employed to explore potential reaction pathways for the formation of glycine in astrophysical environments, which can be extended to its deuterated analogues.
Table 2: Calculated Kinetic Isotope Effects (kH/kD) for Glycyl Radical Formation from Glycine Anion This table presents computationally derived KIEs for the reaction of hydroxyl radicals with different deuterated forms of glycine, providing insight into the reaction mechanism.
| Reacting System | Isotope Effect Type | Calculated kH/kD |
| NH2-CH2-CO2- vs. NH2-CD2-CO2- in H2O | Primary | 3.2 |
| ND2-CH2-CO2- vs. ND2-CD2-CO2- in D2O | Primary | 3.2 |
| NH2-CH2-CO2- vs. ND2-CH2-CO2- in H2O/D2O | Secondary | 1.1 |
| NH2-CD2-CO2- vs. ND2-CD2-CO2- in H2O/D2O | Secondary | 1.1 |
| Data adapted from a study on the hydroxyl radical mediated oxidation of glycine anion. aip.org |
Computational Approaches to Isotope Exchange Mechanisms
Computational methods are crucial for understanding the mechanisms of isotope exchange, such as the H/D exchange that can occur at the alpha-carbon of glycine. Molecular dynamics simulations are particularly well-suited for studying these processes in condensed phases.
MD simulations can be used to model the exchange of isotopes between a solute and a solvent. For instance, simulations can track the exchange of deuterium from Glycine (2,2-D2) with protium from surrounding water molecules. These simulations can provide atomistic details of the exchange process, including the role of solvent molecules in mediating proton/deuteron transfer and the free energy barriers associated with the exchange.
Furthermore, computational modeling can be guided by experimental data from techniques like hydrogen-deuterium exchange mass spectrometry (HDX-MS). researchgate.net While often applied to proteins, the principles can be used for smaller molecules like glycine. By comparing simulated exchange rates with experimental data, computational models can be refined to provide a more accurate picture of the exchange mechanism. researchgate.net First-principles MD simulations have been used to study proton transfer events, which are the fundamental steps in H/D exchange. derpharmachemica.com These studies have highlighted the importance of a sufficient number of water molecules to stabilize the zwitterionic form of glycine and facilitate proton transfer. derpharmachemica.com
Future Directions and Emerging Research Avenues for Glycine 2,2 D2
The utility of Glycine (B1666218) (2,2-D2) as a stable isotope-labeled tracer is expanding, driven by advancements in analytical technologies and computational biology. Future research is poised to leverage this compound in increasingly sophisticated ways, promising deeper insights into complex biological systems. The following sections explore key emerging research avenues for Glycine (2,2-D2).
Q & A
Q. What are the methodological considerations for synthesizing glycine (2,2-D₂) to ensure isotopic purity in metabolic studies?
Deuterated glycine (2,2-D₂) synthesis requires precise control of reaction conditions (e.g., solvent choice, temperature, and catalyst) to minimize proton-deuterium exchange. Isotopic purity (≥98%) must be verified via nuclear magnetic resonance (NMR) or mass spectrometry (MS), with corrections for residual protonation at non-target sites . Storage in inert, anhydrous environments at −20°C is critical to prevent degradation or isotopic dilution .
Q. How can glycine (2,2-D₂) be quantified in biological matrices using LC-MS/MS, and what internal standards are appropriate?
Stable isotope-labeled analogs like glycine (2,2-D₂) itself or structurally similar deuterated compounds (e.g., tridecanoic-2,2-D₂ acid) are recommended as internal standards. Calibration curves should employ matrix-matched samples to account for ionization suppression/enhancement. For example, in algae lipid studies, deuterated fatty acids showed recoveries of 82–90% with <20% CV, validated using 1/x-weighted regression .
Q. What systematic approaches are recommended for reviewing literature on glycine (2,2-D₂) applications in protein dynamics?
Use databases (PubMed, Embase) with search terms like “deuterated glycine” AND “protein folding” OR “NMR spectroscopy.” Filter studies by journal impact factor (>1), sample size (>20), and clarity of experimental design. Critical appraisal tools (e.g., CASP checklist) ensure methodological rigor, focusing on isotopic tracing protocols and statistical validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in kinetic isotope effect (KIE) data for glycine (2,2-D₂) in enzyme-catalyzed reactions?
Conflicting KIE values may arise from incomplete deuteration or solvent interference. Mitigation strategies include:
Q. What experimental design principles optimize the use of glycine (2,2-D₂) in metabolic flux analysis (MFA) of cancer cells?
MFA requires pulse-chase labeling with glycine (2,2-D₂) under steady-state conditions. Key considerations:
- Ensure isotopic steady state via time-course sampling (e.g., 0–24 hrs).
- Use compartmentalized modeling to distinguish cytosolic vs. mitochondrial glycine pools.
- Validate flux distributions with parallel ¹³C-glucose tracing and statistical clustering (e.g., EIC-based hierarchical analysis) .
Q. How do stability challenges of glycine (2,2-D₂) in aqueous solutions affect long-term tracer studies, and how can they be addressed?
Deuterium loss in aqueous media occurs via exchange with solvent protons. Stability studies show ≤5% degradation over 24 hrs at 23°C but >10% after freeze-thaw cycles. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
